

comparative mitochondrial inhibition

Cyflumetofen AB-1

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Compound Focus: Cyflumetofen

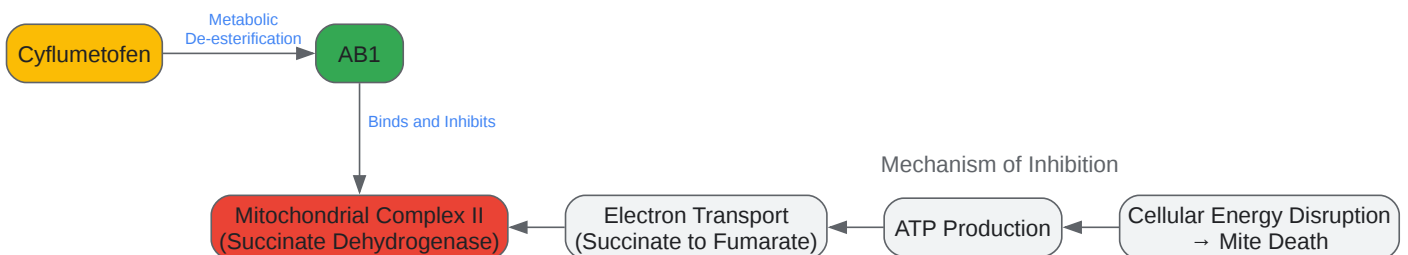
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Mechanism of Action and Activation Pathway

The following diagram illustrates the metabolic activation of **cyflumetofen** and the mechanism by which AB-1 inhibits mitochondrial complex II.



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Resistance Mechanisms

Spider mites develop resistance to **cyflumetofen** through two main types of mechanisms, both supported by experimental data:

- **Target-Site Resistance (Toxicodynamic):** Mutations in the genes encoding the succinate dehydrogenase (SDH) complex, particularly in the *sdhB* and *sdhC* subunits, reduce the binding affinity of AB-1 [1] [2]. Key validated mutations include:
 - **I260V/T/M** in *sdhB* [2]
 - **S56L** in *sdhC* [2]
 - **H258Y/L** in *sdhB* [2]
 - **H146Q** in *sdhB*, a novel mutation outside the ubiquinone-binding site that confers high-level resistance [2]
- **Metabolic Resistance (Toxicokinetic):** Mites enhance their ability to detoxify and eliminate **cyflumetofen** before it is activated or reaches its target. Key enzymes and regulatory pathways include:
 - **Glutathione S-transferases (GSTs):** Overexpression of specific genes like **TuGSTd05** (in *T. urticae*) and **TcGSTm02** (in *T. cinnabarinus*) directly metabolizes **cyflumetofen** [3] [4] [5].
 - **Detoxification Pathways:** A broad-spectrum pathway is initiated by Reactive Oxygen Species (ROS), which activates the transcription factor FOXO. FOXO upregulates xenobiotic sensors (CncC, AhR, HR96), which in turn increase the expression of detoxification genes like P450s, GSTs, and CCEs [6].
 - **Nuclear Receptor Sensing:** The nuclear receptor **TcHR96h** can directly bind to **cyflumetofen**, translocate to the nucleus, and activate the expression of detoxification genes like *TcGSTm02* [5].

Key Experimental Data and Protocols

For researchers, the following quantitative data and methodologies are critical for evaluation.

Quantitative Inhibition and Resistance Data

The table below consolidates key experimental findings from the literature.

Study Focus	Key Experimental Data / Result	Method / Assay Used
Enzyme Inhibition	AB-1 inhibits mitochondrial complex II at "extremely low concentrations"; parent cyflumetofen shows weak inhibition [7].	Mitochondrial enzyme inhibition assays (isolated complexes).
Resistance Level (Metabolic)	Selected resistant (R_cfm) strain showed LC50 of 707.95 mg/L (Resistance Ratio, RR=117.6) vs. susceptible strain [3].	Bioassays (leaf-spray method), synergist assays (PBO, DEF).
Resistance Level (Target-Site)	Field-derived strain (CyfR) with <i>sdhB</i> H146Q mutation had LC50 >5000 mg/L for multiple complex II inhibitors [2].	Bioassays (leaf-dip method), DNA sequencing.
Enzyme Activity	In R_cfm strain: P450 activity significantly increased ; UGT and CarE activity significantly decreased [3].	Enzyme-linked immunosorbent assay (ELISA).
Gene Expression	In R_cfm strain: TuCCE46 significantly upregulated (3.37-fold) [3].	RNA-seq, quantitative real-time PCR (qRT-PCR) validation.
Functional Validation	Silencing TcHR96h in resistant mites reduced LC50 of cyflumetofen from 235 mg/L to 68 mg/L [5].	RNA interference (RNAi) bioassays.
Functional Validation	Introduction of <i>sdhB</i> H146Q mutation into susceptible strain via CRISPR/Cas9 conferred high resistance [2].	CRISPR/Cas9 gene editing (SYNCAS method).

Detailed Experimental Workflows

- **RNA-seq and qRT-PCR for Gene Expression:** Total RNA is extracted from mite samples (e.g., susceptible vs. resistant strains). For transcriptome sequencing (RNA-seq), libraries are prepared and sequenced on a platform. Differentially expressed genes (DEGs) are identified through bioinformatics analysis. Key DEGs are validated using qRT-PCR with specific primers, and expression fold-changes are calculated using the $2^{-\Delta\Delta CT}$ method [3] [4].

- **CRISPR/Cas9 for Target-Site Validation:** The SYNCAS method is used. A **sgRNA** is designed to target the genomic region of interest (e.g., *sdhB*). A **donor DNA template** containing the desired mutation (e.g., H146Q) is synthesized. These components are co-injected into female mites. Successful gene editing in the G1 progeny is identified through PCR and sequencing. The edited mites are then subjected to bioassays to confirm the phenotypic change in resistance [2].

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